molecular formula C11H12INO4 B13498428 N-Acetyl-3-iodo-L-tyrosine

N-Acetyl-3-iodo-L-tyrosine

Cat. No.: B13498428
M. Wt: 349.12 g/mol
InChI Key: IVMIEKMLDYZRFB-VIFPVBQESA-N
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Description

Contextualization within Halogenated Amino Acid Derivatives Research

N-Acetyl-3-iodo-L-tyrosine is a member of the class of halogenated amino acid derivatives, which are compounds where one or more hydrogen atoms in an amino acid structure have been replaced by a halogen. The introduction of halogen atoms, such as iodine, into amino acids can significantly alter their physicochemical properties, including molecular volume, the acidity of side chains, and hydrophobicity. nih.gov These modifications make halogenated amino acids valuable tools in various scientific disciplines.

The N-acetyl group on the amino functionality of 3-iodo-L-tyrosine enhances its metabolic stability by providing resistance to proteolytic cleavage. This characteristic, combined with the presence of the iodine atom, makes this compound a compound of interest for researchers studying the effects of halogenation on molecular interactions and biological activity. The iodine atom itself is a key feature, facilitating applications such as halogen bonding and use in radiopharmaceutical development.

Research into halogenated amino acids extends to various analogues, including those containing chlorine and bromine. nih.gov Studies have systematically investigated how different halogens and the degree of halogenation impact the properties of tyrosine derivatives. For instance, the acidity of the phenolic group is significantly influenced by the number of halogen atoms present. nih.gov

Significance in Biochemical and Synthetic Investigations

This compound has proven to be a versatile tool in both biochemical and synthetic organic chemistry. Its structural similarity to endogenous molecules and its unique chemical properties underpin its utility in a range of research applications.

In biochemical research, the compound is frequently used in the study of enzyme kinetics. For example, it has been employed as a substrate to investigate the activity of enzymes like the epidermal growth factor receptor (EGFR), which is involved in cell growth and differentiation. The kinetics of the iodination of N-Acetyl-L-tyrosine to form this compound and its subsequent iodination have been the subject of detailed academic study. acs.orgnih.govacs.org These investigations provide fundamental insights into the mechanisms of enzymatic and non-enzymatic iodination reactions.

A significant application of this compound is as a precursor in the synthesis of more complex molecules. ontosight.ai It is a key starting material for the preparation of radioiodinated compounds, which are crucial for medical imaging techniques like Positron Emission Tomography (PET) and for targeted radionuclide therapy. ontosight.ai The ability to label this compound with radioactive isotopes of iodine allows for its use in developing diagnostic tools. ontosight.ai Furthermore, its structure lends itself to being a building block in the synthesis of novel therapeutic agents.

Table 1: Research Applications of this compound

Research Area Specific Application Reference
Biochemical Assays Substrate for studying enzyme kinetics (e.g., EGFR)
Investigating the kinetics of iodination reactions acs.orgnih.govacs.org
Synthetic Chemistry Precursor for the synthesis of radioiodinated compounds ontosight.ai
Building block for potential therapeutic agents
Medical Imaging Development of diagnostic tools and contrast agents ontosight.ai

Historical Academic Perspectives on Iodo-Tyrosine Chemistry

The academic interest in iodo-tyrosine chemistry is deeply rooted in the history of thyroid research. The discovery that iodine is an essential component of the thyroid gland and its hormones, thyroxine and triiodothyronine, spurred extensive investigation into iodinated tyrosine derivatives. researchgate.net 3-Iodotyrosine, the non-acetylated parent compound of this compound, was identified as a key intermediate in the biosynthesis of these crucial hormones. wikipedia.org

Early research focused on understanding the fundamental processes of thyroid hormone formation, which involves the iodination of tyrosine residues within the protein thyroglobulin. wikipedia.org These foundational studies established the critical role of monoiodotyrosine and diiodotyrosine as precursors to the active thyroid hormones. researchgate.net The enzymatic processes governing these iodination steps have been a subject of continuous research, with enzymes like iodotyrosine deiodinase being identified as crucial for recycling iodide within the thyroid gland. wikipedia.org

The evolution of scientific understanding highlights the progression from identifying these compounds in biological systems to exploring their synthesis and biochemical functions. The study of the oxidative coupling of diiodotyrosine derivatives, for instance, has been central to understanding the formation of the thyroxine backbone. cdnsciencepub.com This historical context provides the foundation upon which the modern applications of compounds like this compound are built, extending from endocrinology to broader fields of biochemistry and medicinal chemistry. The generation of iodinated tyrosine derivatives is a feature that appeared early in evolution and can be observed even in algae. nih.gov

Table 2: Timeline of Key Discoveries in Iodo-Tyrosine Chemistry

Time Period Key Discovery/Research Focus Significance
Early 20th Century Identification of iodine in the thyroid gland. Established the link between iodine and thyroid function.
Mid 20th Century Elucidation of the structures of thyroxine and triiodothyronine. Revealed the central role of iodinated tyrosines.
Identification of 3-iodotyrosine and diiodotyrosine as hormone precursors. Provided insight into the biosynthetic pathway of thyroid hormones. wikipedia.org
Late 20th Century Investigation of the kinetics and mechanisms of tyrosine iodination. Deepened the understanding of the chemical reactions involved. nih.gov
Study of enzymes like iodotyrosine deiodinase. Uncovered the mechanisms for iodide conservation in the body. wikipedia.org
21st Century Use of iodinated tyrosines in protein engineering and as biochemical probes. Expanded the application of these compounds beyond thyroid research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12INO4

Molecular Weight

349.12 g/mol

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid

InChI

InChI=1S/C11H12INO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17)/t9-/m0/s1

InChI Key

IVMIEKMLDYZRFB-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N Acetyl 3 Iodo L Tyrosine

Direct Synthesis Approaches

The synthesis of N-Acetyl-3-iodo-L-tyrosine is typically achieved through direct, multi-step chemical routes that are designed to build the molecule sequentially. These approaches offer control over the reaction at each stage, from the initial precursor selection to the final compound formation. The order of the iodination and N-acetylation steps can be varied, each pathway presenting distinct advantages and challenges.

Multi-Step Chemical Synthesis Routes

Multi-step synthesis provides a robust framework for constructing this compound. This methodology involves a sequence of discrete chemical reactions, allowing for the purification of intermediates at each stage, which is crucial for achieving a high-purity final product. The two primary multi-step pathways involve either initial iodination of an L-tyrosine precursor followed by N-acetylation, or the reverse sequence of N-acetylation followed by iodination.

The foundational step in one of the primary synthetic routes is the iodination of L-tyrosine. L-tyrosine serves as the logical precursor, containing the necessary aromatic ring and amino acid structure. The goal of this step is to introduce a single iodine atom onto the phenyl ring, specifically at the 3-position, to form 3-iodo-L-tyrosine. This transformation is a critical precursor reaction for the synthesis of thyroid hormones and their derivatives.

The direct iodination of tyrosine must be carefully controlled to favor the formation of the mono-iodinated product over the di-iodinated version (3,5-diiodo-L-tyrosine). The reaction conditions, including the choice of iodinating agent, solvent, and temperature, play a significant role in determining the product distribution.

Table 1: Comparison of Iodination Conditions for L-Tyrosine

Iodinating Agent Oxidizing Agent (if any) Solvent System Typical Outcome
Iodine (I₂) Hydrogen Peroxide (H₂O₂) Aqueous Buffer Mixture of mono- and di-iodinated products
Potassium Iodide (KI) / Iodine (I₂) None Aqueous Base (e.g., KOH) Stepwise formation, mono-iodo product forms first

This table is interactive and represents typical conditions reported in synthetic chemistry literature.

N-acetylation is the process of introducing an acetyl group (CH₃CO-) onto the nitrogen atom of the amino group in the tyrosine or iodotyrosine molecule. This reaction converts the primary amine into a secondary amide, altering the molecule's chemical properties. When 3-iodo-L-tyrosine is used as the substrate, N-acetylation yields the final target compound, this compound.

Alternatively, L-tyrosine can be acetylated first to produce N-Acetyl-L-tyrosine. This intermediate is then subjected to iodination. The N-acetyl group can influence the reactivity of the aromatic ring during the subsequent iodination step. The most common reagent used for this transformation is acetic anhydride, often in a basic aqueous solution or an organic solvent.

Table 2: General Conditions for N-Acetylation of Amino Acids

Acetylating Agent Solvent Base Temperature
Acetic Anhydride Water Sodium Hydroxide 0-25 °C
Acetic Anhydride Acetic Acid Sodium Acetate 20-60 °C

This is an interactive table showing common laboratory conditions for N-acetylation.

Regioselective Iodination Techniques

Achieving regioselectivity—the control of where the iodine atom attaches to the aromatic ring—is paramount in the synthesis of this compound. The hydroxyl (-OH) group of the tyrosine ring is an activating, ortho-, para-directing group. Since the para-position is occupied by the alanine (B10760859) side chain, electrophilic substitution is directed to the ortho-positions (3 and 5). The primary challenge is to selectively iodinate at only one of these positions.

The core chemical mechanism for the iodination of the tyrosine ring is electrophilic aromatic substitution (SEAr). In this reaction, an electrophile (an electron-seeking species) attacks the electron-rich benzene (B151609) ring of tyrosine, leading to the substitution of a hydrogen atom. For iodination, the electrophile is effectively a positive iodine species, often represented as I⁺.

This I⁺ species is generated from a less reactive iodine source, such as molecular iodine (I₂), through the action of an oxidizing agent or a catalyst. The electron-donating nature of the phenolic hydroxyl group activates the ring, making it susceptible to attack by the electrophile, primarily at the positions ortho to the hydroxyl group. Controlling the reaction stoichiometry and conditions is a key strategy to favor mono-substitution.

The choice of iodinating agent is critical for controlling the regioselectivity and efficiency of the reaction. While molecular iodine can be used, more specialized reagents often provide better results with higher yields and fewer side products.

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination of activated aromatic compounds. It is favored for its mild reaction conditions and ease of handling compared to other iodinating systems. The use of NIS, often in the presence of a catalytic amount of a strong acid like trifluoroacetic acid, can achieve highly regioselective iodination of phenolic compounds with excellent yields. Other methods, such as using a "liquid membrane" system with a crown ether to control the delivery of the iodinating species, have also been developed to achieve high yields of mono-iodinated tyrosine. Hypoiodous acid (HOI), generated in situ from iodide and an oxidant, has also been identified as a key iodinating species in both chemical and biological systems.

Enzymatic and Biomimetic Synthesis Principles

The synthesis of iodinated tyrosine derivatives, including the core structure of this compound, often draws inspiration from biological pathways. Enzymatic and biomimetic approaches leverage the principles of natural halogenation and coupling reactions to achieve regioselective and efficient synthesis.

Enzyme-Mediated Halogenation Analogues (e.g., Peroxidase Systems)

The introduction of iodine onto the tyrosine ring can be effectively catalyzed by peroxidase enzymes, mimicking the initial step of thyroid hormone biosynthesis. nih.gov Peroxidases like lactoperoxidase (LPO) and horseradish peroxidase (HRP) facilitate the iodination of tyrosine in the presence of hydrogen peroxide (H₂O₂) and an iodide source. nih.gov The general mechanism involves the oxidation of the peroxidase by H₂O₂ to form a highly reactive intermediate known as Compound I. nih.gov This intermediate then oxidizes the iodide ion. nih.gov

Table 1: Comparison of Peroxidase Systems in Tyrosine Iodination
FeatureLactoperoxidase (LPO)Horseradish Peroxidase (HRP)
Primary Iodination MechanismDominantly involves direct iodination of the tyrosine substrate bound to the enzyme. nih.govPrimarily proceeds through the formation of inorganic iodinating species (I₂ or HOI) in solution. nih.gov
Relative Rate of MIT FormationApproximately 10 times faster than HRP under comparable conditions. nih.govSlower rate compared to LPO. nih.gov
Substrate SpecificityExhibits a binding site for tyrosine, showing a slight decrease in rate when D-tyrosine is used instead of L-tyrosine. nih.govLess specific binding for the tyrosine substrate. nih.gov
Halide Oxidation CapabilityOxidizes bromide and iodide. nih.govOnly oxidizes iodide. nih.gov
Oxidative Coupling in Related Thyroxine Analogues

The formation of the diaryl ether bond, a key structural feature in thyroxine and its analogues, is achieved through oxidative coupling of two iodotyrosine residues. Biomimetic studies have explored this reaction to synthesize thyroxine analogues. researchgate.netrsc.org The process is believed to proceed via the formation of phenoxyl radicals from iodinated tyrosine precursors. researchgate.net

One proposed mechanism involves the phenolic coupling of a diiodotyrosine derivative to create an intermediate aryloxydienone. researchgate.net This is followed by the elimination of the side chain from one of the rings, a process driven by the strong energetic favorability of rearomatization. researchgate.net The synthesis of thyroxine is thought to be initiated by the oxidation of the hydroxyl group on the iodophenol ring of the "acceptor" di-iodo-tyrosine (DIT), which is facilitated by the deprotonation of this group. nih.gov This coupling reaction highlights a sophisticated chemical transformation that can be mimicked in a laboratory setting to create complex molecules related to this compound. researchgate.net

Synthesis of this compound Analogues and Derivatives

Building upon the core structure of this compound, various analogues and derivatives can be synthesized through structural modifications, including the substitution of different halogens or the introduction of radioisotopes for tracer studies.

Structural Modifications and Halogen Substitutions

Table 2: Mass Shifts for Halogenated Tyrosine (HY) Analogues
AnalogueAbbreviationMass Shift (Da) vs. Tyrosine
3-chloro-tyrosineClY+33.31
3,5-dichloro-tyrosineCl₂Y+69.33
3-bromo-tyrosineBrY+78.40
3,5-dibromo-tyrosineBr₂Y+158.70
3-iodo-tyrosineIY+125.33
3,5-diiodo-tyrosineI₂Y+251.88

Data sourced from: nih.gov

Radiolabeling Strategies for Isotopic Tracers

The incorporation of radioactive isotopes into the this compound structure is of significant interest for developing radiopharmaceuticals used in diagnostic imaging and therapy. chemimpex.com

Several methods exist for introducing radioiodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into the aromatic ring of tyrosine derivatives. researchgate.netnih.gov

Direct Electrophilic Radioiodination : This is a common method where the activated aromatic ring of a tyrosine precursor reacts with an electrophilic form of radioiodine. nih.gov The reaction typically starts with sodium radioiodide (Na*I), which is oxidized in situ using agents like Chloramine-T or Iodogen. nih.govnih.gov The choice of oxidizing agent and reaction pH (typically around 7) are crucial for achieving high radiochemical yields. nih.gov

Halogen Exchange : This technique involves the substitution of a non-radioactive halogen atom (e.g., iodine or bromine) on the precursor molecule with a radioiodine isotope. nih.gov These reactions often require heat and may be catalyzed by copper(II) salts to facilitate the exchange. nih.gov This method was used to produce 4-L-[¹³¹I]iodophenylalanine ([¹³¹I]IPA), a related amino acid tracer. nih.gov

Radioiododestannylation : This is a powerful and mild two-step method. First, an organotin precursor, such as a tributylstannyl derivative, is synthesized. nih.gov In the second step, the stannyl (B1234572) group is cleaved and replaced with a radioiodine isotope via an electrophilic substitution reaction, typically using an oxidizing agent. nih.govnih.gov This approach offers high regioselectivity and is suitable for sensitive molecules. It has been successfully used to produce [¹²⁵I]iodo-L-TIC(OH), a cyclic tyrosine analogue. nih.gov

Table 3: Summary of Radioiodination Strategies for Tyrosine Derivatives
MethodPrecursorKey ReagentsGeneral ConditionsReference Example
Direct Electrophilic IodinationTyrosine or N-acetyl-tyrosineNaI, Oxidizing agent (Chloramine-T, Iodogen)Aqueous buffer, pH ~7, Room temperatureLabeling of tyrosine residues in peptides. nih.gov
Halogen ExchangeIodo- or bromo-tyrosine derivativeNaI, Copper(II) sulfateHigh temperature (e.g., 165 °C)Synthesis of [¹³¹I]IPA. nih.gov
RadioiododestannylationTributylstannyl-tyrosine derivativeNa*I, Oxidizing agentMild conditions, Room temperatureSynthesis of [¹²⁵I]iodo-L-TIC(OH). nih.gov
Synthesis of Fluorinated Tyrosine Analogues

Chemical Synthesis:

A prevalent method for the synthesis of fluorinated tyrosine analogues involves electrophilic fluorination. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for this purpose. libretexts.org For instance, the synthesis of 3-fluoro-L-tyrosine can be achieved by direct fluorination of a suitably protected L-tyrosine derivative with an electrophilic fluorine source. acs.orgacs.org The reaction conditions, including the choice of solvent and temperature, are optimized to achieve the desired regioselectivity and yield.

Another approach involves the synthesis of fluorinated precursors which are then converted to the desired tyrosine analogue. For example, 3,5-difluoro-L-tyrosine can be prepared from 2,6-difluorophenol (B125437) through a chemo-enzymatic process. nih.gov

Enzymatic Synthesis:

Enzymatic methods offer a green and highly selective alternative for the synthesis of fluorinated tyrosine analogues. nih.govnih.gov Enzymes such as tyrosine phenol-lyase (TPL) can catalyze the synthesis of various fluorinated L-tyrosine derivatives from the corresponding fluorinated phenols, pyruvate, and an ammonia (B1221849) source. nih.gov This method allows for the production of specific isomers under mild reaction conditions. For example, 2-fluorotyrosine and 3-fluorotyrosine can be synthesized using engineered E. coli strains that express tyrosine phenol-lyase. nih.gov

Table 2: Comparison of Synthetic Methods for Fluorinated Tyrosine Analogues

MethodReagents/EnzymesAdvantagesDisadvantages
Electrophilic Fluorination Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)Broad substrate scope, well-establishedRequires protected amino acids, potential for side reactions
Enzymatic Synthesis Tyrosine Phenol-Lyase (TPL)High stereoselectivity, mild conditions, environmentally friendlySubstrate specificity of the enzyme, requires optimization of biological system

Detailed Research Findings:

Recent research has focused on optimizing both chemical and enzymatic routes to enhance the efficiency and selectivity of fluorinated tyrosine synthesis. For instance, studies on the enzymatic synthesis of 3-fluoro-L-tyrosine have demonstrated high conversion rates and yields by utilizing whole-cell biocatalysts. nih.gov In chemical synthesis, the development of new fluorinating agents and catalytic systems continues to expand the toolkit for creating novel fluorinated tyrosine analogues with diverse substitution patterns. The synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation has also been developed for applications in positron emission tomography (PET). researchgate.net

Chemical Reactivity and Reaction Mechanisms of N Acetyl 3 Iodo L Tyrosine

Iodination Kinetics and Catalytic Mechanisms

The introduction of an iodine atom to the tyrosine ring is a critical step in the biosynthesis of thyroid hormones. The kinetics of this process, particularly for N-acetylated derivatives which serve as model compounds, have been extensively studied.

The iodination of N-acetyl-L-tyrosine to form N-Acetyl-3-iodo-L-tyrosine is subject to general base catalysis. nih.govacs.org This form of catalysis involves a base in the reaction mixture removing a proton from the phenolic hydroxyl group of the tyrosine derivative. This deprotonation generates a more nucleophilic phenoxide ion, which then readily attacks the electrophilic iodine species. The rate of the reaction is therefore dependent on the concentration and strength of the base present. Various bases can facilitate this reaction, and their catalytic effectiveness is related to their pKa values. Studies have demonstrated that in the presence of sufficient buffer, carbonate can act as a general base catalyst at a pH of approximately 9.5. cdnsciencepub.com

The rate of iodination of N-acetyl-L-tyrosine is significantly influenced by several reaction conditions, most notably pH and the nature of the solvent.

The nonenzymatic iodination of tyrosine and its derivatives occurs more rapidly as the pH is increased. cdnsciencepub.com This is in contrast to peroxidase-catalyzed iodination, which has an optimum at a lower pH. cdnsciencepub.com The pH dependence is attributed to the ionization of the phenolic hydroxyl group, which is more readily deprotonated at higher pH values, leading to a higher concentration of the reactive phenoxide ion. For the nonenzymatic iodination of tyrosine over a pH range of 7–10 at low buffer concentrations, the reaction follows a specific rate law where the second-order rate constant is dependent on the total initial concentrations of molecular iodine and tyrosine. cdnsciencepub.com

The solvent also plays a crucial role in the ionization of the hydroxyl group and the subsequent iodination. nih.gov Changes in solvent polarity can affect the pKa of the phenolic group and the stability of the transition state, thereby altering the reaction rate. For instance, studies on L-tyrosine and 3-iodo-L-tyrosine have explored the effect of solvents like methanol on hydroxyl ionization and iodination kinetics. nih.gov

Reaction ConditionEffect on Iodination RateReference
pH Rate increases with increasing pH in nonenzymatic reactions. cdnsciencepub.com
General Base Concentration Rate increases with increasing concentration of a general base catalyst. nih.govacs.org
Solvent Polarity Affects the pKa of the phenolic group and the stability of the transition state, thus influencing the rate. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The primary reaction for the formation of this compound is an electrophilic aromatic substitution. researchgate.netlibretexts.org In this reaction, an electrophilic iodine species, such as I+ or a polarized iodine molecule, attacks the electron-rich aromatic ring of N-acetyl-L-tyrosine. The hydroxyl group of the tyrosine ring is an activating, ortho-, para-directing group, leading to the substitution of iodine at the position ortho to the hydroxyl group (position 3).

While electrophilic substitution is key to its formation, the resulting this compound can itself be a substrate for further reactions. The presence of the iodine atom can influence subsequent substitution reactions on the aromatic ring. While less common, nucleophilic aromatic substitution on the iodinated ring is theoretically possible but generally requires strong electron-withdrawing groups and harsh reaction conditions, which are not typical for this molecule under physiological conditions.

Oxidative and Reductive Transformations

This compound can undergo both oxidative and reductive transformations, which are crucial in its biological roles and chemical reactivity.

Oxidative processes can lead to the coupling of two this compound molecules or their coupling with other phenolic compounds. wikipedia.org This reaction is analogous to the formation of thyroid hormones where two iodotyrosine residues are coupled. The mechanism often involves the one-electron oxidation of the phenolic hydroxyl group to form a phenoxy radical. wikipedia.org This radical can then react with another phenoxy radical or an unoxidized phenol molecule to form a new carbon-carbon or carbon-oxygen bond. In the context of thyroid hormone synthesis, human thyroid peroxidase catalyzes the coupling of iodotyrosine residues within the thyroglobulin protein. nih.gov While radical-radical reactions are a simple concept, it is more likely that a phenoxy radical adds to another phenol or phenoxide, followed by hydrogen atom abstraction and tautomerization. wikipedia.org

This compound can be reduced back to N-acetyl-L-tyrosine through deiodination. This process is of significant biological importance for iodide recycling in the thyroid gland. jst.go.jp The enzyme iodotyrosine deiodinase catalyzes the reductive dehalogenation of iodotyrosines. wikipedia.org This enzymatic reaction is dependent on NADPH and utilizes flavin mononucleotide (FMN) as a cofactor. jst.go.jpwikipedia.org The exact mechanism is still under investigation but is believed to involve a series of one-electron transfer reactions. wikipedia.org This reductive deiodination is a critical step in maintaining iodide homeostasis for the synthesis of thyroid hormones. wikipedia.org Non-enzymatic reductive deiodination can also occur under specific chemical conditions.

TransformationReactant(s)Key Intermediates/EnzymesProduct(s)
Oxidative Coupling 2 x this compoundPhenoxy radicals, PeroxidaseDimeric products (C-C or C-O linked)
Reductive Deiodination This compound, NADPHIodotyrosine deiodinase, FMNN-acetyl-L-tyrosine, Iodide

Derivatization Chemistry of this compound

This compound serves as a versatile building block in the synthesis of more complex molecules, largely due to the reactivity of its functional groups. The primary sites for derivatization are the carboxylic acid group, the phenolic hydroxyl group, and the N-acetylated amine. The presence of the N-acetyl group protects the alpha-amino group from participating in many reactions, thereby directing modifications to the carboxyl and phenolic hydroxyl moieties.

Modification of Carboxyl and Amine Functionalities

The chemical modification of this compound primarily targets the carboxylic acid and the pre-existing N-acetyl amine functionalities for the creation of various derivatives. The amine group is already acetylated, which provides stability and protection against common reactions that unmodified amino groups would undergo. This acetylation allows for selective reactions to occur at the carboxyl terminus.

Modifications at the carboxyl group are common and lead to the formation of esters and amides. These reactions are fundamental in peptide synthesis and in the creation of prodrugs or labeled compounds for research. The conversion of the carboxylic acid to an ester or amide can alter the molecule's solubility, stability, and pharmacokinetic properties.

While the N-acetyl group is generally stable, it is still part of an amide linkage that can be subjected to further chemical transformation under specific conditions, though this is less common than derivatization at the carboxyl end. The primary focus of derivatization remains the conversion of the carboxylic acid into other functional groups.

Esterification and Amidation Reactions

Esterification:

The carboxylic acid group of this compound can be converted into an ester through reactions with various alcohols. This process, known as esterification, is a well-established method for protecting the carboxyl group during complex synthetic procedures, such as peptide synthesis. The esterification of tyrosine and its derivatives can sometimes be challenging due to steric hindrance from the bulky aromatic side chain.

For instance, the synthesis of related compounds like N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester demonstrates that the carboxyl group can be successfully modified to form an ethyl ester rsc.org. Such reactions are crucial in multi-step syntheses, including the historical synthesis of thyroxine and its analogs rsc.org. The resulting esters can be hydrolyzed back to the carboxylic acid under basic or acidic conditions when the protective function is no longer needed rsc.org.

Table 1: Examples of Ester Derivatives of Iodinated N-Acetyl-L-Tyrosine

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester 21959-36-4 C13H15I2NO4 503.07

Amidation:

Amidation involves the reaction of the carboxylic acid group with an amine to form an amide bond. This reaction is fundamental to the formation of peptides. For this compound, the carboxylic acid can be converted to a primary amide (carboxamide) by reacting with ammonia (B1221849) or its equivalent.

Table 2: Properties of this compound Amide

Property Value
Compound Name This compound Amide
CAS Number 59302-19-1 sapphirebioscience.comchemsrc.comchemical-suppliers.eu
Molecular Formula C11H13IN2O3
Molecular Weight 348.14 g/mol sapphirebioscience.com
Physical Form Off-White Solid sapphirebioscience.com

Advanced Spectroscopic and Structural Elucidation of N Acetyl 3 Iodo L Tyrosine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of N-Acetyl-3-iodo-L-tyrosine is expected to exhibit characteristic signals corresponding to the acetyl group, the α-proton, the β-protons of the aliphatic side chain, and the aromatic protons of the iodinated phenyl ring. The introduction of the bulky and electronegative iodine atom at the 3-position of the aromatic ring will induce significant changes in the chemical shifts of the neighboring aromatic protons compared to N-Acetyl-L-tyrosine. Specifically, the symmetry of the para-substituted phenyl ring is broken, leading to a more complex splitting pattern for the aromatic protons.

Similarly, the ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the α- and β-carbons, and the aromatic carbons. The carbon atom directly bonded to the iodine (C3) will experience a significant downfield shift due to the heavy atom effect. The chemical shifts of the other aromatic carbons will also be altered by the presence of the iodine substituent.

A comparative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from related compounds, is presented below.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.0~23
α-CH~4.5-4.7~55-57
β-CH₂~2.9-3.2~36-38
Aromatic CH (C2-H)~7.5-7.7~130-132
Aromatic CH (C5-H)~6.7-6.9~115-117
Aromatic CH (C6-H)~7.1-7.3~138-140
C1 (Aromatic)-~130-132
C2 (Aromatic)-~130-132
C3 (Aromatic)-~85-90
C4 (Aromatic)-~155-157
C5 (Aromatic)-~115-117
C6 (Aromatic)-~138-140
Acetyl C=O-~172-174
Carboxyl C=O-~175-177

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. The molecular weight of this compound is 349.12 g/mol . nih.gov

In a typical mass spectrometry experiment, this compound would be ionized, and the resulting molecular ion would undergo fragmentation. The analysis of these fragment ions provides valuable structural information. While a detailed experimental fragmentation pattern for this compound is not widely published, a predicted fragmentation pathway can be proposed based on the known fragmentation of N-Acetyl-L-tyrosine and other iodinated aromatic compounds.

Common fragmentation pathways for N-acetylated amino acids involve the loss of the acetyl group, the carboxylic acid group, and cleavage of the Cα-Cβ bond. For this compound, the fragmentation pattern is expected to be influenced by the presence of the iodine atom. Key predicted fragment ions are detailed in the table below.

m/z Proposed Fragment Description
349[M]⁺Molecular ion
304[M - COOH]⁺Loss of the carboxylic acid group
222[M - I]⁺Loss of the iodine atom
176[M - I - COOH]⁺Subsequent loss of iodine and carboxylic acid
136[C₈H₉O]⁺Benzylic fragment after Cα-Cβ cleavage
107[C₇H₇O]⁺Further fragmentation of the benzylic ion
43[CH₃CO]⁺Acetyl cation

High-resolution mass spectrometry would be crucial for confirming the elemental composition of the molecular ion and its fragments, further validating the structure of this compound.

X-ray Crystallography in Protein-Ligand Complex Studies

X-ray crystallography is a technique used to determine the three-dimensional structure of molecules, including complex biological macromolecules like proteins. The introduction of heavy atoms such as iodine into a protein or its ligand can significantly aid in the process of structure determination.

The incorporation of iodinated tyrosine residues, or the use of iodinated tyrosine analogs like this compound as ligands, can provide valuable insights into the structural basis of enzyme recognition. The iodine atom acts as a bulky substituent and can influence the binding affinity and orientation of the ligand within the active site of an enzyme.

By comparing the crystal structure of an enzyme in complex with its native ligand to the structure with the iodinated analog, researchers can delineate the specific interactions that govern substrate recognition and binding. For example, a study on acetylxylan esterase utilized iodination of tyrosine residues to prepare an isomorphous derivative, which facilitated the determination of the enzyme's structure at high resolution. nih.gov This approach demonstrated the formation of covalent bonds between iodine and the ortho positions of tyrosine residues, providing a clear picture of the modified amino acid within the protein structure. nih.gov

One of the major challenges in X-ray crystallography is the "phase problem," which arises from the loss of phase information during the measurement of diffraction intensities. The introduction of heavy atoms that exhibit anomalous scattering can help to solve this problem. Iodine is an excellent anomalous scatterer, making iodinated compounds valuable tools for crystallographic phasing.

Single-Wavelength Anomalous Dispersion (SAD) is a phasing method that utilizes the anomalous scattering from heavy atoms at a single X-ray wavelength. By collecting diffraction data at a wavelength where the iodine atoms exhibit a significant anomalous signal, it is possible to determine the positions of the iodine atoms and subsequently calculate the phases of the protein reflections. This allows for the determination of the entire protein structure. The use of iodinated tyrosine residues within a protein or an iodinated ligand like this compound bound to a protein can therefore serve as a powerful tool for de novo protein structure determination.

Computational Chemistry and Theoretical Modeling of N Acetyl 3 Iodo L Tyrosine

Quantum Chemical Calculations (DFT, PM3)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and the semi-empirical Parameterized Model 3 (PM3), are powerful tools for examining the molecular and electronic properties of N-Acetyl-3-iodo-L-tyrosine. These methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

DFT methods are employed to investigate the electronic structure and energies of reactants, transition states, and products, providing a detailed understanding of reaction mechanisms. scispace.com The PM3 method, while less computationally intensive, can also offer valuable qualitative insights into molecular geometries and electronic properties. researchgate.net

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of this compound is significantly influenced by the presence of the iodine atom on the phenolic ring. This halogen atom alters the electron distribution and the energies of the molecular orbitals. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. wikipedia.orgossila.com

The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. wikipedia.org For halogenated compounds, the introduction of a halogen atom can lower the LUMO energy, potentially increasing the molecule's reactivity. mdpi.com

Key Electronic Properties of this compound (Theoretical Data):

PropertyDescriptionTheoretical Value/Observation
HOMO EnergyEnergy of the highest occupied molecular orbital, related to electron-donating ability.Expected to be localized on the electron-rich phenol ring.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.Influenced by the electron-withdrawing nature of the iodine atom and the acetyl group.
HOMO-LUMO GapEnergy difference between HOMO and LUMO, indicating chemical stability and reactivity.A smaller gap suggests higher reactivity. wikipedia.org
Dipole MomentMeasure of the overall polarity of the molecule.Influenced by the polar N-H, C=O, O-H, and C-I bonds.

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways. The iodination of tyrosine, for instance, is a critical step in the synthesis of thyroid hormones, and theoretical studies can shed light on the mechanism of this reaction. youtube.com

Studies on the oxidation of L-tyrosine by molecular iodine using DFT and PM3 methods have proposed possible reactive sites and postulated reaction mechanisms. scispace.comresearchgate.net These calculations can identify the most energetically favorable transition states, intermediates, and products. scispace.com For this compound, further iodination or other electrophilic substitution reactions are possible. The iodine atom on the ring directs incoming electrophiles to specific positions, and computational models can predict the regioselectivity of such reactions. With tyrosine, electrophilic substitution by an iodonium ion typically occurs at the position ortho to the phenolic hydroxyl group. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and interactions of this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's dynamic behavior.

MD simulations provide an atomistic view of the molecule's movements over time, revealing how factors like N-acetylation and iodination affect its structural stability and dynamics. nih.govbris.ac.uk These simulations can highlight the impact of such modifications on histone-DNA and histone-histone interactions in a larger biological context. nih.gov The acetylation of amino acids can influence self-assembly processes and is a key factor in stabilizing structures like nanofibrils. mdpi.com

Theoretical Studies of Electron Transfer and Redox Potentials

The redox properties of tyrosine and its derivatives are fundamental to their roles in many biological processes, often involving proton-coupled electron transfer (PCET). nih.govnih.gov Theoretical studies are essential for understanding the mechanisms of these electron transfer reactions and for predicting the redox potentials of molecules like this compound.

Computational prediction of redox potentials can be performed using DFT calculations, often in conjunction with a continuum solvation model to account for the effects of the solvent. rsc.orgmdpi.com The introduction of a halogen atom can significantly affect the redox potential of a molecule. nih.gov The redox chemistry of iodotyrosine deiodinase, an enzyme involved in the metabolism of iodinated tyrosines, is influenced by the substrate, and theoretical models can help to understand the structural basis for the control of its reactivity. nih.gov

Theoretical Redox Properties of Tyrosine Derivatives:

PropertyDescriptionTheoretical Insight
Redox PotentialThe tendency of the molecule to acquire electrons and be reduced.DFT calculations can predict the standard redox potential in various solvents. mdpi.comresearchgate.net
Electron Transfer MechanismThe pathway by which an electron moves from a donor to an acceptor.Often proceeds via a proton-coupled electron transfer (PCET) mechanism for tyrosine derivatives. nih.gov
Reorganization EnergyThe energy required to change the geometry of the molecule and its solvent shell upon electron transfer.Calculable from MD simulations and DFT, influencing the rate of electron transfer. nih.gov

Applications of N Acetyl 3 Iodo L Tyrosine in Biochemical and Molecular Research

Substrate and Inhibitor Studies in Enzymology

The structural modifications of N-Acetyl-3-iodo-L-tyrosine compared to the natural amino acid L-tyrosine make it a compelling molecule for investigating enzyme specificity and reaction mechanisms. The presence of the N-acetyl group and the bulky iodine atom can significantly alter its interaction with the active sites of enzymes that typically recognize tyrosine.

Investigation of Kinase Activity and Receptor Binding (e.g., EGFR)

While direct studies detailing the interaction of this compound with Epidermal Growth Factor Receptor (EGFR) are not extensively documented, the principles of tyrosine kinase activity and inhibition provide a framework for its potential applications. Tyrosine kinases, such as EGFR, are crucial signaling proteins that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. This phosphorylation event initiates downstream signaling cascades that regulate cell proliferation, differentiation, and survival.

The binding affinity of ligands to the EGFR extracellular domain is a critical determinant of receptor activation. Various ligands are known to bind to EGFR with dissociation constants (Kd) spanning from sub-nanomolar to near-micromolar ranges, classifying them as high or low-affinity ligands. This differential binding affinity is thought to influence the downstream signaling network. plos.org

Given that this compound is a modified amino acid, it is unlikely to serve as a direct substrate for EGFR phosphorylation. However, it could be investigated as a potential inhibitor. The bulky iodine substitution might sterically hinder its entry into the kinase's active site or alter its binding to the substrate recognition pocket. Further research would be needed to determine its binding affinity and inhibitory constants (e.g., Ki or IC50) to evaluate its potential as an EGFR inhibitor.

Probing Tyrosine Phenol-Lyase and Tyrosine Hydroxylase Mechanisms

Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the conversion of L-tyrosine to L-DOPA. ucsd.edu The activity of TH is tightly regulated, and its inhibition can have significant physiological effects. Studies have shown that 3-iodo-L-tyrosine, at high concentrations, can act as an inhibitor of tyrosine hydroxylase activity. nih.govscbt.com This inhibition is competitive with the natural substrate, tyrosine. scbt.com It is plausible that this compound could also exhibit inhibitory effects on TH, potentially with different kinetic parameters due to the N-acetyl group.

Assessment of Enzyme Specificity for Modified Amino Acids

The use of this compound is valuable for assessing the substrate specificity of various enzymes. By comparing the kinetic parameters (Km, Vmax, kcat) of an enzyme's activity with L-tyrosine versus this compound, researchers can gain insights into the structural requirements of the enzyme's active site. For example, a significant increase in Km would suggest that the modifications on the amino acid decrease its binding affinity for the enzyme. A change in Vmax or kcat would indicate an alteration in the catalytic efficiency. Such studies are fundamental to understanding enzyme mechanisms and for the rational design of specific enzyme inhibitors or substrates.

Genetic Code Expansion and Site-Specific Protein Labeling

One of the most powerful applications of this compound and related unnatural amino acids (UAAs) is in the field of genetic code expansion. This technology allows for the site-specific incorporation of UAAs with novel chemical properties into proteins, enabling a wide range of studies that are not possible with the 20 canonical amino acids.

Engineering of Aminoacyl-tRNA Synthetases for Non-Natural Amino Acid Incorporation

The central challenge in genetic code expansion is to develop an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with the host cell's translational machinery. For the incorporation of 3-iodo-L-tyrosine, researchers have successfully engineered tyrosyl-tRNA synthetase (TyrRS). The wild-type TyrRS does not efficiently recognize 3-iodo-L-tyrosine due to the bulky iodine atom. nih.gov However, through directed evolution and site-directed mutagenesis, variants of TyrRS have been created with a modified active site that preferentially binds and activates 3-iodo-L-tyrosine.

Key mutations in E. coli TyrRS that enable the recognition of 3-iodo-L-tyrosine have been identified. These mutations typically create a larger binding pocket to accommodate the iodine atom while maintaining the necessary interactions for amino acid activation. The table below summarizes some of the reported mutations and their effects on substrate specificity.

Aminoacyl-tRNA Synthetase Variant Key Mutations Substrate Specificity Reference
iodoTyrRSNot specifiedPreferentially charges tRNATyr with 3-iodo-L-tyrosine over L-tyrosine. nih.gov
Sce(cyt)-TyrRS(Y43G)Y43GNewly generated ability to utilize 3-iodo-L-tyrosine as a substrate. nih.gov

These engineered synthetases are crucial for the high-fidelity incorporation of 3-iodo-L-tyrosine in response to a specific codon, typically a nonsense codon like the amber stop codon (UAG). While these studies have primarily focused on 3-iodo-L-tyrosine, the principles of engineering the amino acid binding pocket could be adapted for the specific recognition of this compound. The N-acetyl group would require additional modifications in the active site to accommodate its size and chemical nature.

Development of Cell-Based Systems for Protein Expression

The engineered aaRS/tRNA pairs for iodinated tyrosine derivatives have been successfully implemented in various cell-based systems, including bacteria, yeast, and mammalian cells, for the production of proteins containing these UAAs at specific sites. researchgate.net These systems typically involve the co-expression of the engineered synthetase, the corresponding orthogonal tRNA, and the target gene containing an in-frame amber codon at the desired position. When the cells are cultured in the presence of the UAA, the engineered translational machinery incorporates it into the nascent polypeptide chain.

The site-specific incorporation of 3-iodo-L-tyrosine has been particularly useful for protein crystallography. The heavy iodine atom can be used for single-wavelength anomalous dispersion (SAD) phasing to determine the three-dimensional structure of proteins. researchgate.net This method provides a powerful alternative to traditional heavy-atom derivatization or selenomethionine (B1662878) incorporation.

While the direct incorporation of this compound into proteins using these systems has not been extensively reported, the existing frameworks for 3-iodo-L-tyrosine provide a strong foundation for such endeavors. The development of an orthogonal synthetase that specifically recognizes this compound would open up new avenues for protein engineering and functional studies, allowing for the introduction of a unique chemical handle at precise locations within a protein.

Utility in Protein Engineering and Structural Biology

This compound, and its non-acetylated form 3-iodo-L-tyrosine, serve as valuable tools in protein engineering and structural biology through the method of genetic code expansion. This technique allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, thereby introducing novel functions or properties.

In this process, an engineered aminoacyl-tRNA synthetase/tRNA pair is used that is "orthogonal" to the host cell's own machinery, meaning it does not interfere with the normal protein synthesis process. Researchers have successfully engineered tyrosyl-tRNA synthetase (TyrRS) from organisms like Escherichia coli and Methanocaldococcus jannaschii to specifically recognize 3-iodo-L-tyrosine instead of the natural L-tyrosine. researchgate.net This engineered synthetase charges a corresponding suppressor tRNA with 3-iodo-L-tyrosine. When an amber stop codon (TAG) is introduced into the gene of a target protein at a specific site, this charged tRNA recognizes the codon and inserts 3-iodo-L-tyrosine into the growing polypeptide chain, rather than terminating translation. researchgate.net

The key to this specificity lies in modifying the amino acid binding pocket of the synthetase. For example, in E. coli TyrRS, mutations such as Y37V and Q195C create a pocket that accommodates the bulky iodine atom of 3-iodo-L-tyrosine while reducing recognition of L-tyrosine. researchgate.net The Y37V mutation removes a steric clash with the iodine atom, and the Q195C mutation helps to discriminate against the smaller, natural tyrosine. researchgate.net

This site-specific incorporation is particularly useful for structural biology. The iodine atom in 3-iodo-L-tyrosine is a strong anomalous scatterer of X-rays. By incorporating this heavy atom at a specific site within a protein, it can be used for structure determination using single-wavelength anomalous dispersion (SAD) phasing. researchgate.net This method simplifies the process of solving the phase problem in X-ray crystallography, which is a major bottleneck in determining a protein's three-dimensional structure. The crystal structure of proteins containing iodotyrosine has shown that its incorporation does not cause significant structural distortion. researchgate.net

Research on Amino Acid Transport Systems

Development of Radiolabeled Probes for in vitro and Preclinical Imaging Research

The high affinity of iodinated tyrosine analogs for the System L transporter has led to their development as radiolabeled probes for preclinical imaging, particularly in oncology research. Since many types of tumor cells overexpress LAT1 to meet their increased demand for amino acids, radiolabeled analogs like 3-[¹²³I]Iodo-L-α-methyltyrosine ([¹²³I]IMT) can be used to visualize tumors. nih.govnih.gov

Preclinical studies in animal models, such as rats bearing rhabdomyosarcoma tumors, have demonstrated that [¹²³I]IMT accumulates specifically in tumor tissue. nih.gov This accumulation is primarily mediated by the System L transporter. Dynamic in vivo imaging allows for the generation of time-activity curves, which show tracer uptake in the tumor versus background tissues, providing a measure of image contrast. nih.gov

Researchers have explored strategies to enhance the utility of these probes. One such strategy is the preloading of animals with other amino acids. Studies have shown that pre-administering amino acids like arginine or tryptophan can increase the subsequent tumor uptake of [¹²³I]IMT. nih.gov This phenomenon is thought to be related to the stimulation of System L activity. The increased uptake leads to better image contrast, which could improve the detection of tumors. nih.gov

Table 2: Effect of Amino Acid Preloading on [¹²³I]IMT Tumor Uptake and Image Contrast in a Rat Tumor Model. nih.gov
Preloading Amino AcidIncrease in Tumor Uptake (%)Increase in Image Contrast (%)
Arginine+26%+26%
Proline+15%+13%
Glutamate+14%+9%
Asparagine+19%+15%
Tryptophan+36%+11%
Phenylalanine+22%+13%

These preclinical findings underscore the potential of radiolabeled tyrosine analogs as imaging agents, providing a non-invasive method to study tumor metabolism and the activity of amino acid transport systems in vivo.

Role as a Chemical Probe in Biological Systems (non-human, non-clinical)

Investigations into Protein Synthesis Pathways

This compound, through its de-acetylated form 3-iodo-L-tyrosine, functions as a sophisticated chemical probe for investigating protein synthesis pathways. By leveraging the genetic code expansion technology described previously, researchers can introduce this unnatural amino acid at any desired position within a protein's sequence. researchgate.net This capability allows for precise interrogation of the structure-function relationships of proteins.

The site-specific insertion of a bulky, iodinated residue can be used to probe the steric tolerance of different regions within a protein, such as enzyme active sites or protein-protein interaction interfaces. Observing how the introduction of 3-iodo-L-tyrosine at a specific location affects protein folding, stability, or biological activity provides direct insight into the role of that position. Furthermore, the unique chemical properties of the iodine atom can be exploited for subsequent site-specific chemical modifications, allowing for the attachment of other probes like fluorescent dyes or cross-linking agents to further study protein function and interactions. researchgate.net This methodology provides a powerful tool for dissecting the complexities of protein synthesis and function in a controlled, site-specific manner.

Metabolic Pathway Studies (e.g., Tyrosine Metabolism as a Research Target)

This compound can serve as a valuable probe for studying tyrosine metabolism. L-tyrosine is a critical amino acid that serves not only as a building block for proteins but also as a precursor for the synthesis of important signaling molecules, including the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones. examine.comcreative-proteomics.com The metabolic pathway begins with the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in catecholamine synthesis. creative-proteomics.com

The N-acetylated form of tyrosine is known to be more soluble than L-tyrosine and is deacetylated in the body to release the free amino acid. examine.compatsnap.com this compound, as an analog, is expected to be recognized by the same transport systems (like System L) and enzymes that act on natural tyrosine, allowing it to enter the same metabolic pathways. nih.gov

By using a version of this compound labeled with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I), researchers can trace its uptake, distribution, and conversion through the tyrosine metabolic network in non-human, non-clinical research models. This allows for the quantitative study of metabolic fluxes through different branches of the pathway under various physiological or experimental conditions. It can be used to investigate how certain factors affect the rate of catecholamine or thyroid hormone synthesis, providing insights into the regulation of these crucial metabolic processes.

Analytical Methodologies for N Acetyl 3 Iodo L Tyrosine and Its Metabolites in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools for the analysis of N-Acetyl-3-iodo-L-tyrosine.

The development of a robust HPLC method is essential for the routine analysis of iodinated amino acids. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov Method development involves the systematic optimization of several key parameters to achieve adequate separation from matrix components and related metabolites. ijcrt.org

Method Development:

Column Selection: C8 or C18 columns are typically chosen for the separation of amino acid derivatives due to their hydrophobic stationary phases which effectively retain the analytes. ijcrt.orgakjournals.com

Mobile Phase Composition: A gradient elution is often employed, using a binary mobile phase. This typically consists of an aqueous component (Solvent A), such as water with an acid modifier like trifluoroacetic acid (TFA) or formic acid to control pH and improve peak shape, and an organic component (Solvent B), usually acetonitrile (B52724) or methanol. akjournals.comnih.gov The gradient starts with a high percentage of the aqueous phase and linearly increases the organic phase concentration to elute more hydrophobic compounds. nih.gov

Detection: A photodiode-array (PDA) or UV-Vis detector is commonly used. nih.govnih.gov The aromatic ring of the tyrosine moiety allows for detection at specific wavelengths, typically around 280 nm. nih.govakjournals.com For enhanced specificity in complex matrices, detection at 356 nm can be utilized for nitrated tyrosine derivatives, a principle that can be adapted for other modified tyrosines. ipp.pt

Method Validation: Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability. ijcrt.org Validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. ijcrt.org

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies in spiked matrices. Recoveries for similar iodoamino acids in serum and urine have been reported in the range of 87.1% to 107.6%. nih.govresearchgate.net

Precision: The degree of scatter between a series of measurements, evaluated at both intra-day and inter-day levels. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For related iodoamino acids, LODs can be in the range of 0.04–0.38 μg/mL. akjournals.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components. ipp.pt

ParameterTypical ConditionReference
ColumnReversed-Phase C18, 5 µm particle size akjournals.com
Mobile Phase A0.1% Formic Acid or TFA in Water nih.govakjournals.com
Mobile Phase BAcetonitrile or Methanol akjournals.comnih.gov
ElutionGradient nih.gov
Flow Rate0.2 - 1.0 mL/min akjournals.comnih.gov
Detection Wavelength280 nm nih.govakjournals.com

For higher sensitivity and selectivity, especially in complex biological matrices like plasma or urine, HPLC is often coupled with mass spectrometry (MS). LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.govmdpi.com This technique is particularly valuable for metabolomics studies and for quantifying low-abundance metabolites. nih.gov

The process involves separating the sample components using an HPLC system, followed by ionization of the eluted analytes, typically using an electrospray ionization (ESI) source. mdpi.com The ionized molecules are then introduced into the mass spectrometer. For quantitative analysis, selected reaction monitoring (SRM) is often used, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity and reduces chemical noise.

A validated LC-MS/MS method for similar modified tyrosines in human plasma has demonstrated limits of detection (LOD) as low as 0.026-0.030 ng/mL and limits of quantification (LOQ) around 0.100 ng/mL. mdpi.com The development of such a method for this compound would allow for its precise quantification in various biological fluids, aiding in pharmacokinetic and metabolic studies.

Capillary Electrophoresis (CE-UV) for Iodotyrosine Analysis

Capillary electrophoresis (CE) is an electrokinetic separation method performed in small capillaries and offers a high-efficiency, low-sample-consumption alternative to HPLC. wikipedia.org CE with UV detection (CE-UV) has been successfully applied to the separation and quantification of various iodotyrosines and iodothyronines. nih.govsigmaaldrich.com

In this technique, analytes migrate through an electrolyte solution under the influence of an electric field and are separated based on their ionic mobility. wikipedia.org Key parameters that are optimized for the separation of iodotyrosines include the type, concentration, and pH of the running buffer, as well as the use of additives. For instance, a 10mM sodium borate (B1201080) running buffer at pH 8.5 containing 0.10mM β-cyclodextrin as an additive has been shown to provide optimal separation for a mixture of iodotyrosines and iodothyronines within 6 minutes. nih.gov Detection is typically performed using a photodiode-array detector at a wavelength of 280 nm. nih.gov

The method has demonstrated good reproducibility for migration time (<0.6%) and peak area (<6.8%), with a linear range from 10-1000 µg/mL and detection limits between 1.3-3.4 µg/mL for related compounds. nih.gov This indicates that CE-UV is a suitable method for the analysis of this compound in research settings where sample volume is limited. mcmaster.ca

ParameterOptimized ConditionReference
Running Buffer10mM Sodium Borate nih.gov
Buffer pH8.5 nih.gov
Additive0.10mM β-cyclodextrin nih.gov
CapillaryUncoated fused-silica, 75 µm I.D. nih.gov
Detection Wavelength280 nm nih.gov
Analysis Time< 6 min nih.gov
Limit of Detection1.3 - 3.4 µg/mL nih.gov

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric and spectrofluorometric methods offer simpler and often faster alternatives to chromatographic techniques, particularly for kinetic studies or for the analysis of derivatized compounds.

UV-Vis spectrophotometry is a valuable tool for studying the kinetics of chemical reactions in solution. alliedacademies.org The reaction between L-tyrosine and iodine, for example, can be monitored by observing the decrease in the absorbance of iodine over time at a specific wavelength, such as 350 nm. scialert.netdocsdrive.com Such studies have revealed that the reaction is first-order with respect to each reactant. scialert.netdocsdrive.com

This methodology can be directly applied to investigate the kinetics of the iodination of N-acetyl-L-tyrosine. By monitoring the change in absorbance of a reactant or product over time under various conditions (e.g., concentration, temperature, pH), key kinetic parameters such as the rate constant and activation energy can be determined. scialert.netdocsdrive.com This information is crucial for understanding the mechanism of iodination and the factors that influence the formation of this compound.

Fluorescence-based methods provide exceptional sensitivity for detection. While this compound is not intrinsically fluorescent, selective labeling approaches can be developed to introduce a fluorophore into the molecule or its derivatives. This can be achieved by transforming the amino acid into a conjugated system to create a novel fluorescent compound. nih.gov

One strategy involves extending the π-conjugation of the tyrosine aromatic side chain to create derivatives that exhibit fluorescence. nih.gov Another approach is to use derivatizing agents that react specifically with a functional group on the molecule. For instance, reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) react with the primary or secondary amino groups of amino acids to form fluorescent products. researchgate.net Although the amino group in this compound is acetylated, similar derivatization strategies could be developed to target other functional groups on the molecule or its metabolites, enabling highly sensitive detection in various biological samples.

Sample Preparation and Matrix Effects in Research Samples

The accurate quantification of this compound and its metabolites in research matrices such as plasma, urine, and tissue homogenates is critically dependent on the sample preparation methodology. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument. The complexity of biological matrices often leads to a phenomenon known as the matrix effect, which can significantly impact the accuracy and precision of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. nih.govchromatographyonline.com

Matrix effects arise from co-eluting endogenous components of the sample that interfere with the ionization of the target analyte in the mass spectrometer's ion source, causing either ion suppression or enhancement. chromatographyonline.comresearchgate.net This can lead to erroneous quantitative results. Therefore, developing a robust sample preparation strategy is essential to minimize these effects and ensure reliable data.

Common Sample Preparation Techniques

Several techniques are employed to extract this compound and its metabolites from research samples. The choice of method depends on the nature of the matrix, the concentration of the analyte, and the required level of cleanliness for the final extract.

Protein Precipitation (PPT): This is one of the simplest and fastest methods for removing proteins from biological fluids like plasma or serum. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which causes the proteins to denature and precipitate. researchgate.net While quick, PPT often results in a relatively "dirty" extract, as it may not effectively remove other matrix components like phospholipids, which are known to cause significant matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of this compound can be manipulated to facilitate its partitioning into the organic layer, leaving many water-soluble interferences behind. This method generally provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique that can significantly reduce matrix interferences. nih.govunit.no The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the stationary phase while unwanted matrix components are washed away. The purified analyte is then eluted with a small volume of a different solvent. For a molecule like this compound, various SPE sorbents could be utilized, including:

Reversed-Phase (e.g., C18): Retains non-polar to moderately polar compounds from an aqueous matrix.

Ion-Exchange: Exploits the ionic character of the analyte (e.g., the carboxyl group) to selectively retain it.

Mixed-Mode: Combines both reversed-phase and ion-exchange properties for enhanced selectivity.

The following table provides a comparative overview of these common sample preparation techniques.

Technique Principle Advantages Disadvantages Relevance for this compound
Protein Precipitation (PPT) Protein denaturation and removal by organic solvent.Fast, simple, inexpensive, high throughput.Non-selective, high potential for matrix effects, risk of analyte co-precipitation.Suitable for initial screening or when analyte concentrations are high.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquids.Provides cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, requires larger solvent volumes, can be difficult to automate.Effective for removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent.High selectivity, provides very clean extracts, significantly reduces matrix effects, can concentrate the analyte, easily automated. chromatographyonline.comnih.govMore expensive, requires method development.Considered the gold standard for achieving low detection limits and high accuracy.

Assessment and Mitigation of Matrix Effects

Even with efficient sample cleanup, residual matrix effects can persist. It is crucial to assess and compensate for these effects during method validation.

The most common method for quantifying matrix effects is the post-extraction spike method . nih.gov This involves comparing the analytical response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent at the same concentration. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Several strategies can be employed to overcome or compensate for matrix effects:

Chromatographic Separation: Optimizing the liquid chromatography conditions to achieve baseline separation between the analyte and co-eluting matrix components is a primary strategy. researchgate.net

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby lessening the matrix effect. nih.govchromatographyonline.com However, this approach may compromise the sensitivity of the assay if the analyte concentration is low.

Matrix-Matched Calibration: This involves preparing calibration standards in an extracted blank matrix that is identical to the study samples. chromatographyonline.com This helps to ensure that the standards and the samples experience the same degree of matrix effect, thus improving quantitative accuracy.

Use of Internal Standards (IS): The most robust method for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). chromatographyonline.comresearchgate.net A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). Since the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects and variability during sample processing. By calculating the ratio of the analyte response to the IS response, these variations can be effectively normalized.

The table below summarizes these mitigation strategies.

Strategy Principle of Operation Advantages Limitations
Chromatographic Optimization Separates the analyte from interfering compounds in time before they enter the MS source.Reduces the source of the matrix effect directly.May not be possible to separate all interferences from the analyte. chromatographyonline.com
Sample Dilution Reduces the concentration of both the analyte and the interfering matrix components. youtube.comSimple and can be effective for severe matrix effects.Reduces assay sensitivity; may not be feasible for trace-level analysis. chromatographyonline.com
Matrix-Matched Calibration Compensates for the effect by ensuring calibrators and samples are affected equally.Can be highly accurate if the blank matrix is a true representation of the samples.Difficult to obtain a truly "blank" matrix for endogenous compounds; matrix variability between samples can still be an issue. youtube.com
Stable Isotope-Labeled Internal Standard (SIL-IS) Co-elutes with the analyte and experiences identical ionization suppression/enhancement, allowing for accurate ratio-based quantification. chromatographyonline.comresearchgate.netConsidered the most reliable method for correction.Can be expensive; synthesis of a custom SIL-IS may be required.

Future Directions in N Acetyl 3 Iodo L Tyrosine Research

Advancements in Synthetic Accessibility and Efficiency

Key areas of advancement include:

Improved Iodination Techniques: Research into the kinetics of iodination of N-Acetyl-L-tyrosine is crucial for optimizing the introduction of iodine into the tyrosine ring. acs.org Studies focusing on the reaction mechanisms and the influence of various catalysts and reaction conditions are expected to lead to more controlled and higher-yielding iodination processes.

Enzymatic Synthesis: The potential for enzymatic synthesis of N-Acetyl-3-iodo-L-tyrosine is an emerging area of interest. Biocatalysis could offer a more environmentally friendly and highly selective alternative to traditional chemical synthesis, potentially leading to higher purity products with fewer side reactions.

Synthetic Strategy Focus of Advancement Potential Impact
Chemical IodinationOptimization of reaction kinetics and catalysts. acs.orgHigher yields, greater control over regioselectivity.
Multi-step SynthesisReduction of reaction steps and purification needs. chemicalbook.comIncreased efficiency, lower production costs.
BiocatalysisUse of enzymes for synthesis.Greener chemistry, high stereospecificity.

Emerging Applications in Protein Engineering and Bioconjugation

The unique chemical properties of this compound make it a valuable tool for protein engineering and bioconjugation. The presence of the iodine atom allows for specific chemical reactions that can be used to label, modify, and crosslink proteins for a variety of research and therapeutic purposes.

Emerging applications in this area include:

Site-Specific Protein Labeling: The development of novel bioconjugation methodologies targeting tyrosine residues is a rapidly advancing field. nih.govresearchgate.netnih.govh1.co Reagents such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) have shown promise for their ability to selectively bind to tyrosine, and the insights gained from these studies can be applied to iodinated tyrosine derivatives. rsc.org The iodine atom can serve as a handle for further modifications, enabling the attachment of fluorophores, drugs, or other molecules to specific sites on a protein.

Crosslinking Studies: this compound can be incorporated into peptides and proteins to study protein-protein interactions. The iodine atom can be used in crosslinking reactions to covalently link interacting proteins, allowing for their identification and the characterization of their binding sites.

Development of Novel Biomaterials: The ability to modify proteins with this compound opens up possibilities for the creation of novel biomaterials with tailored properties. For example, the introduction of this modified amino acid could be used to enhance the stability or activity of enzymes, or to create protein-based hydrogels with specific functionalities.

Application Description Key Research Findings
Site-Specific LabelingAttaching probes or drugs to specific tyrosine residues in proteins. nih.govresearchgate.netnih.govHypervalent iodine reagents and PTAD derivatives enable chemo- and site-selective tyrosine bioconjugation under mild conditions. nih.govrsc.org
Protein CrosslinkingCovalently linking interacting proteins to study their complexes.The iodine atom provides a reactive site for crosslinking chemistries.
Biomaterial DevelopmentEngineering proteins with enhanced or novel properties.Modification with iodinated tyrosine can alter protein stability and function.

Integration with Advanced Imaging Modalities for Research Probes

The iodine atom in this compound makes it an ideal candidate for the development of probes for various advanced imaging modalities. The ability to introduce a heavy atom into a biological molecule without significantly altering its function is a key advantage for imaging applications.

Future directions in this area include:

Radiolabeled Tracers for PET and SPECT: The iodine atom can be replaced with a radioactive isotope, such as iodine-123 or iodine-131, to create radiolabeled tracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. chemimpex.comnbinno.com These tracers can be designed to target specific enzymes or receptors in the body, allowing for the non-invasive imaging of biological processes in real-time. For example, 3-[(123)I]iodo-alpha-methyl-L-tyrosine is used to study amino acid transport. nih.gov

Contrast Agents for X-ray Imaging: The high atomic number of iodine makes it an effective contrast agent for X-ray imaging. By incorporating this compound into targeted molecules, it may be possible to develop new contrast agents that provide enhanced visualization of specific tissues or organs.

Probes for Nuclear Imaging: The development of radio-iodinated peptides as building blocks for enzyme-sensitive tools for nuclear imaging is an active area of research. nih.gov The introduction of iodotyrosine into peptide sequences can enhance their hydrolysis by specific enzymes, providing a mechanism for targeted imaging of disease states. nih.gov

Imaging Modality Application of this compound Example
PET/SPECTDevelopment of radiolabeled tracers for molecular imaging. chemimpex.comnbinno.com3-[(123)I]iodo-alpha-methyl-L-tyrosine for studying amino acid transport. nih.gov
X-ray ImagingDesign of targeted contrast agents for enhanced visualization.Iodinated molecules can improve contrast in X-ray images.
Nuclear ImagingCreation of enzyme-responsive probes for disease detection. nih.govRadio-iodinated peptides that are cleaved by disease-associated enzymes. nih.gov

Deeper Exploration of Mechanistic Enzymology

This compound and its analogs serve as valuable tools for investigating the mechanisms of various enzymes. The presence of the iodine atom can alter the electronic properties and steric bulk of the tyrosine side chain, providing a means to probe the active sites of enzymes and understand their substrate specificity.

Areas for deeper exploration include:

Enzyme Inhibition Studies: this compound and related compounds can act as inhibitors of specific enzymes. For example, 3-Iodo-L-Tyrosine is known to be a tyrosine hydroxylase inhibitor. nbinno.com By studying the kinetics and mechanism of inhibition, researchers can gain insights into the catalytic mechanism of the enzyme and develop new therapeutic agents.

Substrate Specificity Profiling: By incorporating this compound into peptide substrates, researchers can investigate the substrate specificity of proteases and other enzymes. The presence of the iodinated residue can affect the binding and cleavage of the peptide, providing information about the structural requirements of the enzyme's active site. For instance, it has been used to study the substrate binding region of pepsin. pharmaffiliates.com

Investigating Post-Translational Modifications: The enzymatic iodination of tyrosine residues is a known post-translational modification in some biological systems. This compound can be used as a standard and a probe to study the enzymes responsible for this modification and to understand its functional consequences.

Enzymology Application Role of this compound Research Focus
Enzyme InhibitionActing as a competitive or non-competitive inhibitor.Understanding catalytic mechanisms and designing new drugs. nbinno.com
Substrate SpecificityProbing the active site requirements of enzymes.Mapping the substrate preferences of proteases and other enzymes. pharmaffiliates.com
Post-Translational ModificationServing as a model for studying enzymatic iodination.Identifying and characterizing the enzymes involved in tyrosine iodination.

Novel Insights from in silico Design and Discovery

Computational approaches, including molecular modeling and virtual screening, are becoming increasingly powerful tools in drug discovery and chemical biology. The application of these in silico methods to this compound and its derivatives is expected to accelerate the discovery of new applications and the design of novel compounds with enhanced properties.

Future research in this area will likely focus on:

Virtual Screening for New Targets: Computational docking and virtual screening can be used to identify new protein targets for this compound and its derivatives. This could lead to the discovery of new therapeutic applications for these compounds.

Rational Design of Novel Derivatives: Molecular modeling can be used to design new derivatives of this compound with improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov By understanding the structure-activity relationships of these compounds, researchers can rationally design new molecules with desired characteristics.

Computational Studies of Enzyme-Ligand Interactions: In silico methods can provide detailed insights into the interactions between this compound and its target enzymes. These studies can help to explain the mechanism of action of these compounds and guide the design of more effective inhibitors or probes. Computational modeling has been used to illustrate the mechanisms of enzyme variants with noncanonical substrates. acs.org

In silico Approach Application to this compound Potential Outcome
Virtual ScreeningIdentifying potential protein binding partners.Discovery of new therapeutic targets and applications.
Rational Drug DesignModifying the structure to enhance desired properties. nih.govnih.govDevelopment of more potent and selective drugs or probes.
Molecular DynamicsSimulating the interaction with target proteins.Deeper understanding of binding mechanisms and structure-activity relationships. acs.org

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing N-Acetyl-3-iodo-L-tyrosine while ensuring regioselective iodination at the 3-position?

  • Methodological Answer : Regioselective iodination can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). The acetyl group protects the amine, directing iodination to the 3-position of the aromatic ring. Post-reaction, purification via reverse-phase HPLC ensures removal of di-iodinated byproducts. Structural confirmation requires comparing NMR chemical shifts (e.g., aromatic proton at δ 7.2 ppm) and mass spectrometry (expected [M+H]+ at m/z 336.97 for C₁₁H₁₃INO₃) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR detects aromatic protons (doublet at δ 6.9–7.2 ppm for H-5 and H-6) and acetyl methyl protons (singlet at δ 2.0 ppm).
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical 335.99 g/mol) and isotopic patterns for iodine (M+2 peak at ~97% intensity).
  • FT-IR : Confirms acetyl C=O stretch at ~1650 cm⁻¹ and phenolic O-H stretch at 3300 cm⁻¹ .

Q. What are the key considerations when handling and storing this compound to prevent degradation?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (argon) to minimize light- and oxygen-induced decomposition. Solubility in aqueous buffers is pH-dependent; prepare stock solutions in DMSO (≤10 mM) and dilute in PBS (pH 7.4) immediately before use. Monitor degradation via HPLC, observing peaks for deacetylated or deiodinated byproducts .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility profiles of this compound across different pH and ionic strength conditions?

  • Methodological Answer : Systematic solubility studies should be conducted using a shake-flask method at varying pH (2–10) and NaCl concentrations (0–1 M). Data contradictions may arise from differences in buffer composition (e.g., phosphate vs. Tris). Use UV-Vis spectroscopy (λmax ~275 nm) to quantify solubility, and validate results with dynamic light scattering (DLS) to detect aggregation .

Q. What strategies are recommended for incorporating this compound into enzyme activity assays, particularly in studies requiring stable iodine labeling?

  • Methodological Answer : For radiolabeling, substitute stable ¹²⁷I with ¹²⁵I via electrophilic substitution using Na¹²⁵I and chloramine-T. Assess labeling efficiency via gamma counting and TLC. In enzyme assays (e.g., tyrosine kinase studies), use a competitive inhibition setup with ATP-γ-³²P to track phosphorylation kinetics. Include controls with non-iodinated acetyltyrosine to isolate iodine-specific effects .

Q. In designing experiments to study metabolic pathways involving this compound, what controls and validation methods are essential?

  • Methodological Answer :

  • Isotopic Tracing : Use ¹³C-labeled acetyl groups to track deacetylation via LC-MS/MS.
  • Knockout Models : Employ CRISPR-Cas9-modified cell lines lacking iodotyrosine deiodinase (IYD) to assess metabolic reliance on endogenous pathways.
  • Negative Controls : Include excess unlabeled compound to confirm signal specificity in autoradiography or fluorescence assays .

Q. How can conflicting data on the stability of this compound in acidic environments be resolved?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Analyze degradation products via LC-MS to identify cleavage sites (e.g., acetyl group vs. iodine). Compare results to computational models (DFT calculations) predicting bond dissociation energies under acidic conditions .

Key Notes

  • Advanced questions emphasize experimental design, data validation, and resolving contradictions.
  • Methodological answers integrate multi-technique approaches (e.g., NMR, LC-MS, isotopic labeling) for reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.